3-Fluoro-4-(3-methoxyphenyl)benzoic acid
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Overview
Description
“3-Fluoro-4-(3-methoxyphenyl)benzoic acid” is a chemical compound with the CAS Number: 885964-80-7 . It has a molecular weight of 246.24 . This compound is a fluorinated para-anisic acid derivative .
Molecular Structure Analysis
The IUPAC name for this compound is 3’-fluoro-4’-methoxy [1,1’-biphenyl]-3-carboxylic acid . The InChI code is 1S/C14H11FO3/c1-18-13-6-5-10 (8-12 (13)15)9-3-2-4-11 (7-9)14 (16)17/h2-8H,1H3, (H,16,17) .Scientific Research Applications
Synthesis and Material Science
3-Fluoro-4-(3-methoxyphenyl)benzoic acid and its derivatives have been explored in the synthesis of various complex molecules and materials. For instance, Tanaka et al. (2001) demonstrated the application of related fluorophenol moieties in developing fluorescent probes sensitive to pH changes and metal cations, highlighting their potential in chemical sensing technologies (Tanaka et al., 2001). Similarly, compounds containing fluorophenyl groups have shown promise in the synthesis of antibacterial agents, as illustrated by Holla et al. (2003), where various fluorine-containing molecules exhibited significant antibacterial activities (Holla et al., 2003).
Photoluminescence and Optical Properties
The incorporation of fluoro and methoxy groups into benzoic acid derivatives has been found to significantly influence the photoluminescent properties of certain compounds. Sivakumar et al. (2010) investigated lanthanide coordination compounds with 4-benzyloxy benzoic acid derivatives, discovering that electron-donating (-OMe) and electron-withdrawing groups could dramatically affect luminescence, offering insights into the design of optical materials and sensors (Sivakumar et al., 2010).
Fluorinated Liquid Crystals and UV Stability
The study by Praveen et al. (2012) on fluorinated liquid crystals demonstrates the impact of fluorination on the stability and optical properties of liquid crystalline materials. Their research on compounds like p-phenylene-4-methoxy benzoate-4-trifluoromethylbenzoate elucidates the role of fluorinated substituents in enhancing UV stability and conductivity, which is critical for the development of advanced optical devices and materials (Praveen & Ojha, 2012).
Heterogeneous Chemical Reactions
The reactivity of compounds with similar structural motifs to this compound with atmospheric radicals has been studied to understand their environmental fate and transformation. Liu et al. (2017) examined the reaction of coniferyl alcohol with NO3 radicals, identifying products that shed light on the chemical behavior of such compounds in atmospheric conditions (Liu et al., 2017).
Quantum Chemical Analysis
Ojha and Pisipati (2003) employed computational methods to analyze the molecular ordering of mesogens similar to this compound derivatives. Their work highlights the use of quantum mechanics and computer simulations to predict the behavior of fluorinated mesogens, which is essential for designing materials with specific liquid crystalline properties (Ojha & Pisipati, 2003).
Mechanism of Action
Target of Action
It’s known that the compound is used as an intermediate in the preparation of apis for the treatment of alzheimer’s disease .
Mode of Action
The fluoride substituent in 3-Fluoro-4-(3-methoxyphenyl)benzoic acid enables nucleophilic aromatic substitution, while most of the reactivity is centered on the carboxylic group . This compound can undergo various reactions, including Fischer esterification, which affords esters with a ligustrazine moiety .
Biochemical Pathways
It’s known that the compound can be transformed into benzoyl chloride using thionyl chloride to enhance its reactivity, thereby providing a platform for friedel-craft acylation reaction . Additionally, it can be modified into hydrazide, which is used in the synthesis of oxadiazoles for antimicrobial applications .
Result of Action
It’s known that the compound is used in the preparation of apis for the treatment of alzheimer’s disease , suggesting that it may have neuroprotective effects.
Properties
IUPAC Name |
3-fluoro-4-(3-methoxyphenyl)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO3/c1-18-11-4-2-3-9(7-11)12-6-5-10(14(16)17)8-13(12)15/h2-8H,1H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUHWTXVQCXMXKG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=C(C=C(C=C2)C(=O)O)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30681407 |
Source
|
Record name | 2-Fluoro-3'-methoxy[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30681407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261924-36-0 |
Source
|
Record name | 2-Fluoro-3'-methoxy[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30681407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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